Methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate
CAS No.: 913243-66-0
Cat. No.: VC4791474
Molecular Formula: C18H16N2O4S
Molecular Weight: 356.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 913243-66-0 |
|---|---|
| Molecular Formula | C18H16N2O4S |
| Molecular Weight | 356.4 |
| IUPAC Name | methyl 4-[3-(4-aminophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate |
| Standard InChI | InChI=1S/C18H16N2O4S/c1-24-18(23)11-2-6-13(7-3-11)20-16(21)10-15(17(20)22)25-14-8-4-12(19)5-9-14/h2-9,15H,10,19H2,1H3 |
| Standard InChI Key | CFYTVTZSEYCYHP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=CC=C(C=C3)N |
Introduction
Structural and Molecular Characteristics
The compound’s systematic name reflects its intricate architecture:
-
Pyrrolidine-2,5-dione core: A five-membered lactam ring with carbonyl groups at positions 2 and 5.
-
1-Substituent: A methyl 4-benzoate group attached to the nitrogen atom of the succinimide.
-
3-Substituent: A thioether linkage (-S-) connecting the succinimide to a 4-aminophenyl group.
The molecular formula is deduced as C₁₈H₁₆N₂O₄S (molecular weight: 380.40 g/mol), with a SMILES representation of COC(=O)C1=CC=C(C=C1)N2C(=O)C(C(SC3=CC=C(C=C3)N)=O)CC2=O. Key structural features include:
-
Aromatic systems: The benzoate and 4-aminophenyl groups contribute planar regions for π-π interactions.
-
Polar functional groups: The ester, amine, and carbonyl moieties enhance solubility in polar aprotic solvents like DMF or DMSO .
-
Thioether bridge: Introduces conformational flexibility and potential redox activity.
Synthetic Methodologies
The synthesis of methyl 4-{3-[(4-aminophenyl)thio]-2,5-dioxopyrrolidin-1-yl}benzoate likely involves multistep reactions, leveraging coupling agents such as N,N’-disuccinimidyl carbonate (DSC) to activate carbonyl intermediates . Below is a proposed synthetic route based on analogous procedures:
Step 1: Formation of the Succinimide Core
The pyrrolidine-2,5-dione ring is synthesized via cyclization of a dicarboxylic acid derivative. For example, maleic anhydride may react with a primary amine (e.g., methyl 4-aminobenzoate) to form a maleamic acid, which undergoes thermal or acidic cyclization to yield the succinimide .
Reaction Conditions:
-
Reactants: Methyl 4-aminobenzoate, maleic anhydride.
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Catalyst: 4-Dimethylaminopyridine (DMAP).
-
Temperature: Room temperature to 80°C.
Step 3: Esterification and Purification
The final esterification step ensures the methyl benzoate group remains intact. Purification typically involves reverse-phase HPLC or column chromatography .
Example Protocol:
| Yield | Reaction Conditions | Key Steps |
|---|---|---|
| 83% | THF, DSC, DMAP, RT | Activation of benzoic acid with DSC, coupling with succinimide-amine intermediate, HPLC purification . |
Physicochemical Properties
Experimental and computational data provide insights into the compound’s behavior:
Solubility and Partitioning
Spectroscopic Characteristics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume